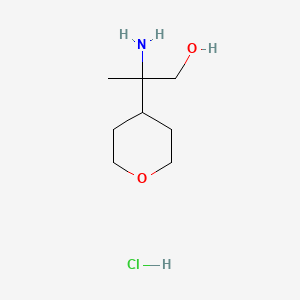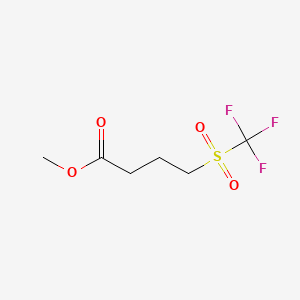
Methyl 4-trifluoromethanesulfonylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-trifluoromethanesulfonylbutanoate is an organic compound with the molecular formula C6H9F3O4S. It is a colorless liquid that is widely used in organic synthesis due to its unique chemical properties. This compound is particularly valued for its ability to introduce trifluoromethanesulfonyl groups into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-trifluoromethanesulfonylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromobutanoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the reaction progress and ensuring the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-trifluoromethanesulfonylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-trifluoromethanesulfonylbutanoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-trifluoromethanesulfonylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-trifluoromethanesulfonylbutanoate involves the introduction of the trifluoromethanesulfonyl group into target molecules. This group is highly electron-withdrawing, which can significantly alter the reactivity and properties of the target molecule. The compound can act as a methylating agent, transferring the methyl group to various nucleophiles, thereby modifying their chemical structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but lacks the butanoate moiety.
Methyl fluorosulfonate: Another related compound with similar reactivity but different substituents.
Uniqueness
Methyl 4-trifluoromethanesulfonylbutanoate is unique due to the presence of both the trifluoromethanesulfonyl and butanoate groups, which confer distinct reactivity and properties. This combination makes it particularly useful in synthetic applications where both functionalities are required.
Propiedades
Fórmula molecular |
C6H9F3O4S |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
methyl 4-(trifluoromethylsulfonyl)butanoate |
InChI |
InChI=1S/C6H9F3O4S/c1-13-5(10)3-2-4-14(11,12)6(7,8)9/h2-4H2,1H3 |
Clave InChI |
QDLPEEKFLDORTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
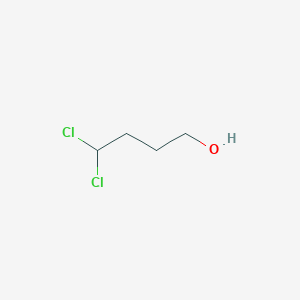
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)

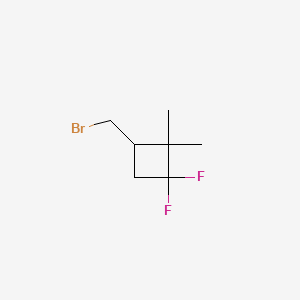


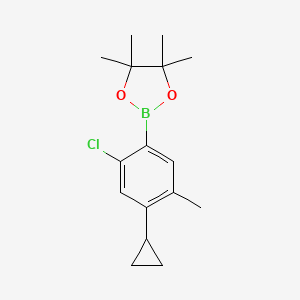

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)

